molecular formula C9H11BrN2 B12466932 4-bromo-N-ethylbenzenecarboximidamide

4-bromo-N-ethylbenzenecarboximidamide

Cat. No.: B12466932
M. Wt: 227.10 g/mol
InChI Key: IEPBLXLQWVYMRP-UHFFFAOYSA-N
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Description

4-Bromo-N-ethylbenzenecarboximidamide is an aromatic amidine derivative characterized by a benzene ring substituted with a bromine atom at the para position and an ethyl group attached to the nitrogen of the carboximidamide functional group (-C(=NH)-NH₂). Its molecular formula is C₉H₁₂BrN₂, with a molecular weight of 229.11 g/mol.

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

4-bromo-N'-ethylbenzenecarboximidamide

InChI

InChI=1S/C9H11BrN2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H2,11,12)

InChI Key

IEPBLXLQWVYMRP-UHFFFAOYSA-N

Canonical SMILES

CCN=C(C1=CC=C(C=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-ethylbenzenecarboximidamide can be achieved through several methods. One common approach involves the bromination of N-ethylbenzenecarboximidamide. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-ethylbenzenecarboximidamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carboximidamide group can yield corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 4-bromo-N-ethylbenzenecarboxylic acid or other oxidized products.

    Reduction: Formation of 4-bromo-N-ethylbenzylamine or other reduced derivatives.

Scientific Research Applications

4-bromo-N-ethylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-ethylbenzenecarboximidamide involves its interaction with specific molecular targets. The bromine atom and the carboximidamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent and Functional Group Variations

Table 1: Structural and Molecular Comparison
Compound Name CAS Molecular Formula Molecular Weight Substituents/Modifications Key Features References
4-Bromo-N-ethylbenzenecarboximidamide N/A C₉H₁₂BrN₂ 229.11 N-ethyl, para-bromo Hypothetical amidine derivative
4-Bromo-N'-hydroxybenzenecarboximidamide 19227-14-6 C₇H₇BrN₂O 215.05 N'-hydroxy, para-bromo High purity (98%), commercial availability
4-Bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride 1423029-77-9 C₁₀H₁₄BrClN₂O 293.58 N-(2-methoxyethyl), HCl salt Industrial research applications
4-Bromo-3-nitrobenzenecarboximidamide 790623-32-4 C₇H₆BrN₃O₂ 244.05 3-nitro, 4-bromo Enhanced reactivity via nitro group
4-Bromo-N-[2-(dimethylamino)ethyl]benzamide 301678-39-7 C₁₁H₁₅BrN₂O 271.15 Benzamide, dimethylaminoethyl chain Amide derivative with tertiary amine

Key Comparative Insights

(a) Functional Group Impact on Reactivity
  • Amidine vs. Amide: Amidines (e.g., this compound) are stronger bases than amides (e.g., 4-bromo-N-[2-(dimethylamino)ethyl]benzamide ) due to resonance stabilization of the protonated form. This makes amidines more reactive in acid-catalyzed reactions or as ligands in metal coordination .
  • Hydrochloride Salts : The hydrochloride salt in 4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride increases water solubility and stability, making it preferable for industrial formulations.
(b) Substituent Effects on Physicochemical Properties
  • Electron-Withdrawing Groups : The 3-nitro substituent in 4-bromo-3-nitrobenzenecarboximidamide significantly enhances electrophilicity at the benzene ring, facilitating EAS reactions. In contrast, the methoxyethyl group in 1423029-77-9 introduces steric bulk and moderate electron-donating effects.

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